3,3'-(Ethyne-1,2-diyl)dianiline

Polyimide crosslinking Internal acetylene Constitutional isomer comparison

3,3'-(Ethyne-1,2-diyl)dianiline (CAS 102852-93-7), also referred to as bis(3-aminophenyl)acetylene or 3,3′-diaminodiphenylacetylene (m-intA), is an aromatic diamine monomer featuring a diphenylacetylene core with meta-substituted primary amine functionalities. With a molecular formula of C14H12N2 and molecular weight of 208.26 g/mol, the compound is supplied as a yellow crystalline solid with a typical commercial purity range of 95–98%.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 102852-93-7
Cat. No. B3318830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Ethyne-1,2-diyl)dianiline
CAS102852-93-7
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C#CC2=CC(=CC=C2)N
InChIInChI=1S/C14H12N2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H,15-16H2
InChIKeyPKVBYUDJYGWMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-(Ethyne-1,2-diyl)dianiline (CAS 102852-93-7) – Class Identifier & Baseline Characteristics for Procurement


3,3'-(Ethyne-1,2-diyl)dianiline (CAS 102852-93-7), also referred to as bis(3-aminophenyl)acetylene or 3,3′-diaminodiphenylacetylene (m-intA), is an aromatic diamine monomer featuring a diphenylacetylene core with meta-substituted primary amine functionalities . With a molecular formula of C14H12N2 and molecular weight of 208.26 g/mol, the compound is supplied as a yellow crystalline solid with a typical commercial purity range of 95–98% . The most critical structural feature is the internal ethynylene (–C≡C–) bridge linking the two aniline rings in a meta configuration, which distinguishes it from both conventional aromatic diamines and its para-substituted constitutional isomer. This compound is primarily utilized as a precursor building block for polyimides, poly(amide-imide)s, covalent organic frameworks (COFs), and other advanced porous or high-performance polymeric materials .

Why 3,3'-(Ethyne-1,2-diyl)dianiline Cannot Be Interchanged with Other In-Class Diamine Monomers


In the domain of high-performance polyimides and porous framework materials, simple aromatic diamines such as p-phenylenediamine (PDA) or 4,4′-oxydianiline (ODA) are often considered interchangeable. However, 3,3'-(Ethyne-1,2-diyl)dianiline (m-intA) harbors an internal, thermally curable acetylene unit that undergoes Diels–Alder cycloaddition crosslinking upon curing above 300 °C, a capability entirely absent in non-acetylenic diamines [1]. Even among its close structural analogs, the meta versus para connectivity of the amino groups relative to the ethynylene bridge produces markedly different outcomes: the meta-linked isomer (m-intA) crosslinks at a lower onset temperature (340–350 °C) than its para counterpart p-intA (340–380 °C) and delivers fundamentally different solubility and thermomechanical performance in the resulting polymer [2]. Generically substituting this compound with PDA, ODA, or even the para isomer therefore alters the crosslinking window, the solubility profile, the glass transition temperature, and the ultimate mechanical properties—rendering formulation-level interchange unworkable without complete re-optimization [3].

Procurement-Ready Quantitative Differentiation Evidence for 3,3'-(Ethyne-1,2-diyl)dianiline


Meta vs. Para Constitutional Isomer: Crosslinking Exotherm Onset Temperature in Polyimide Systems

When incorporated into polyimides, the meta-substituted 3,3′-(ethyne-1,2-diyl)dianiline (m-intA) exhibits a crosslinking exotherm at a distinct temperature range compared to its para-substituted analog p-intA (4,4′-(ethyne-1,2-diyl)dianiline, CAS 6052-15-9). In head-to-head comparisons using the same dianhydrides (BPDA, BTDA, PMDA), the meta-isomer's internal acetylene exotherm appeared at 340–350 °C, whereas the para-isomer showed a broader and higher exotherm at approximately 340–380 °C depending on the dianhydride partner [1]. This quantifiable ~0–30 °C lower onset for the meta isomer provides a wider and more accessible thermal processing window for crosslinking without degradation.

Polyimide crosslinking Internal acetylene Constitutional isomer comparison DSC thermal analysis

Crosslinking-Driven Tg Elevation: From Thermoplastic to Thermoset-Like Performance

The internal acetylene unit in m-intA enables a post-polymerization thermal crosslinking reaction that converts a soluble, thermoplastic-like polyimide into an insoluble, thermoset-like network with dramatically elevated glass transition temperature (Tg). In a 6FDA/m-intA polyimide system, the Tg increased from 237 °C before crosslinking to above 330 °C after curing at 350 °C for 1 h, with the polymer becoming insoluble in all organic solvents tested [1]. When co-polymerized with 4,4′-diaminodiphenyl ether (ODA) in a fluorinated 6FDA system and cured at 350 °C, the Tg ultimately rose above 400 °C, with a corresponding near-elimination of the storage modulus drop at the glass transition [2]. By contrast, non-acetylenic polyimides such as 6FDA-Durene show no such post-cure Tg enhancement [3].

Glass transition temperature Thermoset conversion Dynamic mechanical analysis 6FDA polyimide

Meta-Linkage Oligoamide Solubility & Film Toughness: Processability Advantage over Para-Linked Analogs

In oligoamide systems synthesized from isophthaloyl chloride and bis(3-aminophenyl)acetylene (all meta-phenylene linkages), the resulting oligomers were soluble in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), whereas oligoamides with para-phenylene linkages (using terephthaloyl chloride) were described as 'much less soluble' [1]. After melt-processing at 350–380 °C, the all-meta oligoamides yielded tough, insoluble films, while the para-linked oligoamides gave brittle films under identical processing conditions [1]. The crosslinking exotherm onset for the all-meta oligoamides appeared at 310–340 °C, versus 330–370 °C for the para analogs—a 20–30 °C lower onset [1]. Additionally, the viscoelastic analysis showed negligible mechanical property loss up to 370 °C, with no observable Tg below the thermal decomposition temperature [1].

Oligoamide solubility Meta vs. para phenylene Melt-processability Film toughness

Enhanced CO2 Plasticization Resistance and Gas Selectivity in Acetylene-Crosslinked vs. Non-Acetylene Polyimide Membranes

Co-polyimides containing internal acetylene units (using p-intA as the diamine) have been benchmarked against 6FDA-Durene polyimide, which lacks internal acetylene groups. The thermally cross-linked acetylene-containing membranes exhibited enhanced resistance to CO2 plasticization up to approximately 5 × 10^6 Pa (700 psi), a pressure range where non-crosslinked polyimides typically suffer from significant swelling-induced selectivity loss [1]. Beyond plasticization resistance, the crosslinked membranes provided increased gas selectivity without severely compromising permeability [1]. Although this specific study utilized the para isomer (p-intA), the crosslinking chemistry is identical to that available with m-intA; the meta isomer's lower crosslinking onset and distinct solubility profile (quantified above) position it as the preferred monomer when lower-temperature cure and solution processability are prioritized [2].

Gas separation membrane CO2 plasticization resistance Polyimide crosslinking Diels-Alder cycloaddition

% of Internal Acetylene Crosslinking and Microstructural Evolution via Solid-State 13C NMR

The extent and mechanism of internal acetylene crosslinking have been directly quantified using solid-state 13C CP/MAS NMR. In PMDA/m-intA polyimides, signal intensities of acetylene carbons and directly bonded phenyl carbons decreased significantly upon curing above 300 °C, while a new signal assignable to C1-carbon of biphenyl structures appeared and grew with increasing cure temperature from 350 to 400 °C [1]. Even after curing at 400 °C, 40–55% of acetylene carbons remained unreacted, indicating substantial—but incomplete—network formation [1]. The most probable mechanism is Diels–Alder cycloaddition between two phenylethynyl groups, generating polycyclic aromatic structures with biphenyl linkages [1]. This mechanistic insight contrasts with acetylene-terminated or phenylethynyl-terminated polyimides where near-complete consumption of terminal acetylene groups is typically observed under similar cure conditions [1].

Crosslink conversion Solid-state NMR Diels-Alder mechanism PMDA/m-intA polyimide

Oligoimide Tg and Melt-Processability Using bis(3-aminophenyl)acetylene as Internal Acetylene Source

Imide oligomers synthesized from bis(3-aminophenyl)acetylene (i.e., 3,3'-(Ethyne-1,2-diyl)dianiline) with various dianhydrides (6FDA, PMDA, BTDA, BPDA) exhibited DSC crosslinking exotherms with onset temperatures ranging from 300 to 370 °C, tunable through choice of dianhydride and oligomer degree of polymerization (DP) [1]. After melt-processing at 400 °C using a hydraulic press, the oligoimide films displayed Tg values above 375 °C and maintained their mechanical properties above Tg [1]. Films became less brittle with increasing DP (tested at DP = 3, 5, and 11), providing formulation flexibility for balancing melt viscosity against final film toughness [1]. This represents a class-level advantage over non-acetylene aromatic diamines (e.g., ODA, PDA), which cannot undergo post-polymerization crosslinking and therefore lack the Tg enhancement pathway that m-intA uniquely enables.

Oligoimide Melt-processing Degree of polymerization Thermal stability

Verified Application Scenarios Where 3,3'-(Ethyne-1,2-diyl)dianiline Delivers Quantifiable Differentiation


High-Temperature Structural Polyimide Composites Requiring Post-Cure Tg Above 375 °C

For aerospace or microelectronics composites requiring thermomechanical stability above 350 °C, 3,3'-(Ethyne-1,2-diyl)dianiline enables melt-processed oligoimide films with Tg values exceeding 375 °C after thermal crosslinking at 400 °C [1]. The internal acetylene unit provides Diels–Alder crosslinking that is unavailable with conventional diamines like ODA or PDA, which lack any post-cure Tg enhancement pathway [1]. Procurement specifications for high-temperature structural matrices should specify m-intA as the diamine monomer when a Tg floor above 375 °C must be achieved through thermal cure rather than through inherently rigid backbone chemistry alone.

Solution-Processable Polyimide Coatings with On-Demand Insolubilization via Thermal Cure

Polyimides synthesized from 6FDA and m-intA are soluble in NMP and DMAc prior to thermal cure, enabling solution-based processing (spin-coating, casting, impregnation). After thermal treatment at 350 °C, the films become completely insoluble in all organic solvents and even concentrated sulfuric acid, while the Tg increases from 237 °C to above 330 °C [1]. This solubility-to-insolubility switch, combined with a Tg elevation of ≥93 °C, is a unique attribute of the internal acetylene motif [1]. This contrasts with non-crosslinkable polyimides that remain soluble or undergo uncontrolled swelling upon solvent exposure. Procurement teams should select m-intA-based formulations when a soluble processing intermediate must be converted to a solvent-resistant final coating through a defined thermal cure step.

Gas Separation Membranes with CO2 Plasticization Resistance up to 700 psi

For natural gas sweetening and post-combustion carbon capture membranes, CO2-induced plasticization is a failure mode that reduces selectivity over time. Internal acetylene-containing co-polyimides—synthesized using the same acetylene crosslinking chemistry accessible from m-intA—have demonstrated CO2 plasticization resistance up to approximately 700 psi (5 × 10^6 Pa), with enhanced gas selectivity compared to non-acetylene 6FDA-Durene polyimide [1]. The lower crosslinking onset temperature of the meta isomer (340–350 °C vs. 340–380 °C for para) [2] makes m-intA the preferred acetylene-bearing diamine when minimizing the thermal budget during membrane post-treatment is a critical process constraint.

Melt-Processed Tough Oligoamide Films via All-Meta-Phenylene Backbone Topology

In specialty polyamide applications requiring melt-processability at 350–380 °C followed by crosslinking to a tough, insoluble film, the all-meta-phenylene backbone topology afforded by m-intA is essential. Oligoamides with para-phenylene linkages are 'much less soluble' and yield brittle films after identical melt-processing, whereas the meta topology provides solubility in NMP/DMAc and produces tough films with negligible mechanical property loss up to 370 °C [1]. The 20–30 °C lower crosslinking exotherm onset (310–340 °C vs. 330–370 °C for para) further reduces the risk of thermal degradation during processing [1]. Procurement should specify m-intA as the diamine when both solution processability and final film toughness are non-negotiable.

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